molecular formula C14H17NO3 B14897844 3-(2,3-Dihydro-1h-indene-5-carboxamido)butanoic acid

3-(2,3-Dihydro-1h-indene-5-carboxamido)butanoic acid

Cat. No.: B14897844
M. Wt: 247.29 g/mol
InChI Key: TVVWVNYAAMUXPT-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1h-indene-5-carboxamido)butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes an indene moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1h-indene-5-carboxamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the dihydroindene derivative.

    Introduction of the Carboxamido Group: The carboxamido group can be introduced via an amidation reaction, where the indene derivative is reacted with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Butanoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1h-indene-5-carboxamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamido or butanoic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2,3-Dihydro-1h-indene-5-carboxamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1h-indene-5-carboxamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

3-(2,3-Dihydro-1h-indene-5-carboxamido)butanoic acid can be compared with other similar compounds, such as:

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Shares the indene moiety and carboxamido group but lacks the butanoic acid group.

    1H-Indene-5-carboxylic acid: Contains the indene moiety and carboxylic acid group but lacks the carboxamido group.

    2,3-Dihydro-1H-indene-1-carboxylic acid: Similar indene structure with a carboxylic acid group at a different position.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

3-(2,3-dihydro-1H-indene-5-carbonylamino)butanoic acid

InChI

InChI=1S/C14H17NO3/c1-9(7-13(16)17)15-14(18)12-6-5-10-3-2-4-11(10)8-12/h5-6,8-9H,2-4,7H2,1H3,(H,15,18)(H,16,17)

InChI Key

TVVWVNYAAMUXPT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC(=O)C1=CC2=C(CCC2)C=C1

Origin of Product

United States

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